Molecular Weight & Heavy Atom Count Differentiation vs. the 2‑(Oxan‑4‑yl) Analog
The target methyl ester (C₁₁H₁₁FN₂O₃, MW 238.21 g/mol) is 40.08 Da lighter than the closest commercially available 2‑(oxan‑4‑yl) analog methyl 8‑fluoro‑2‑(oxan‑4‑yl)imidazo[1,2‑a]pyridine‑6‑carboxylate (C₁₄H₁₅FN₂O₃, MW 278.28 g/mol) . The methoxymethyl group replaces a tetrahydropyran ring, reducing the heavy‑atom count from 20 to 17 and eliminating a stereogenic center. In fragment‑based and lead‑optimization campaigns, a lower molecular weight is strongly correlated with higher ligand efficiency and improved compliance with the Rule of Three [1].
| Evidence Dimension | Molecular weight (g/mol) and heavy-atom count |
|---|---|
| Target Compound Data | MW 238.21 g/mol; 17 heavy atoms (C₁₁H₁₁FN₂O₃) |
| Comparator Or Baseline | Methyl 8‑fluoro‑2‑(oxan‑4‑yl)imidazo[1,2‑a]pyridine‑6‑carboxylate: MW 278.28 g/mol; 20 heavy atoms (C₁₄H₁₅FN₂O₃) |
| Quantified Difference | ΔMW = −40.07 g/mol (−14.4%); Δ heavy atoms = −3 |
| Conditions | Calculated from molecular formula; both compounds supplied at ≥95% purity by Enamine/Sigma‑Aldrich |
Why This Matters
A 14.4% lower molecular weight and a 3‑heavy‑atom reduction translate to measurably higher ligand efficiency metrics (LE, LLE) in computational screening, making the methoxymethyl variant the preferred choice for fragment‑growth or early‑stage lead‑optimization programs where molecular complexity must be minimized.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A ‘Rule of Three’ for fragment‑based lead discovery? Drug Discov. Today 2003, 8 (19), 876–877. View Source
